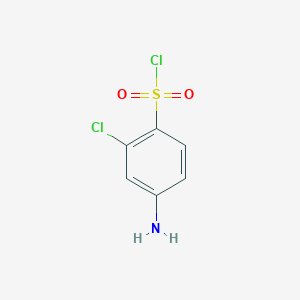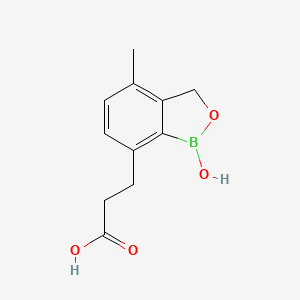
1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is an organic compound with a unique structure that includes a boron atom within a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of boronic acids with other organic compounds under controlled conditions. One common method involves the reaction of phenylboronic acid with a suitable precursor to form the desired oxaborole ring . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxaborole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction can produce various reduced forms of the oxaborole ring .
Applications De Recherche Scientifique
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. The oxaborole ring can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is facilitated by the boron atom, which can form stable complexes with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 2,1-Benzoxaborole-6-carboxylic acid, 1,3-dihydro-1-hydroxy-3,3-dimethyl-
Uniqueness
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific substitution pattern on the oxaborole ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H13BO4 |
|---|---|
Poids moléculaire |
220.03 g/mol |
Nom IUPAC |
3-(1-hydroxy-4-methyl-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO4/c1-7-2-3-8(4-5-10(13)14)11-9(7)6-16-12(11)15/h2-3,15H,4-6H2,1H3,(H,13,14) |
Clé InChI |
SGESCBRSJQWAJW-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC(=C2CO1)C)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


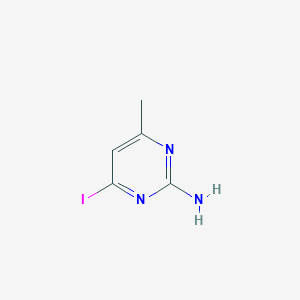
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
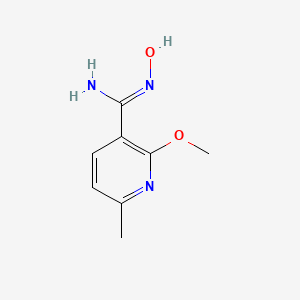
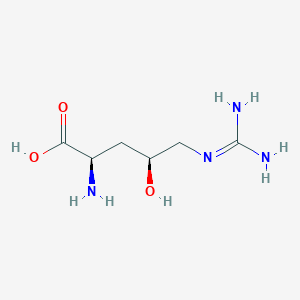
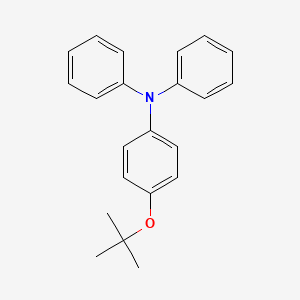
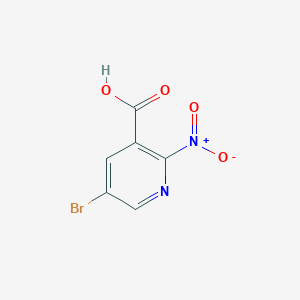

![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
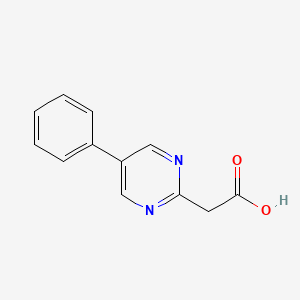
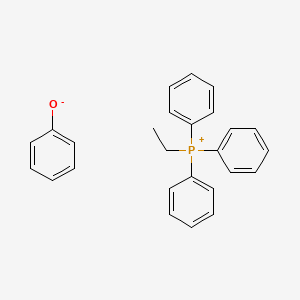

![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)

